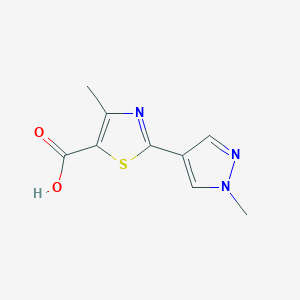

4-methyl-2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-5-carboxylic acid

Description

Properties

IUPAC Name |

4-methyl-2-(1-methylpyrazol-4-yl)-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2S/c1-5-7(9(13)14)15-8(11-5)6-3-10-12(2)4-6/h3-4H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSJBEOGHKCBXCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CN(N=C2)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Methyl-2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-5-carboxylic acid is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which combines a thiazole ring with a pyrazole moiety, suggesting diverse pharmacological properties.

- Molecular Formula : C₈H₈N₄O₂S

- Molecular Weight : 196.24 g/mol

- CAS Number : 1339381-50-8

Antioxidant Activity

Research indicates that thiazole derivatives exhibit significant antioxidant properties. A study demonstrated that compounds similar to 4-methyl-2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-5-carboxylic acid can scavenge free radicals and reduce oxidative stress markers in biological systems. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS) .

Antidiabetic Effects

Emerging evidence suggests that thiazole derivatives may have protective effects against diabetes mellitus (DM). In a study involving diabetic rats, administration of thiazole derivatives resulted in improved insulin sensitivity and lipid profiles while reducing inflammatory markers . These findings highlight the potential of 4-methyl-2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-5-carboxylic acid as a therapeutic agent for managing diabetes.

Antiviral Activity

The antiviral properties of thiazole compounds have been explored, particularly in relation to flavivirus infections. Compounds structurally related to 4-methyl-2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-5-carboxylic acid have shown promising results in inhibiting viral replication in vitro. A specific study reported that certain thiazole derivatives exhibited over 50% inhibition of yellow fever virus replication at concentrations around 50 µM . This suggests potential applications in antiviral drug development.

The biological activities of 4-methyl-2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole-5-carboxylic acid are likely mediated through multiple pathways:

- Antioxidant Mechanism : By scavenging free radicals, the compound may protect cellular components from oxidative damage.

- Regulation of Metabolic Pathways : Its influence on insulin sensitivity could involve modulation of glucose metabolism and lipid profiles.

- Inhibition of Viral Enzymes : The structural features of thiazoles may allow them to interact with viral proteins, hindering their function.

Case Studies

Comparison with Similar Compounds

Structural and Functional Variations

The following table summarizes key structural analogs, their substituents, molecular properties, and reported applications:

Preparation Methods

Pyrazole Precursor Synthesis

The pyrazole moiety, specifically 1-methyl-1H-pyrazol-4-yl, can be prepared or functionalized through halogenation and subsequent substitution reactions. For example, N-methyl-3-aminopyrazole is halogenated at the 4-position, followed by diazotization and coupling reactions to introduce substituents such as difluoromethyl groups, which can be further transformed into carboxylic acids via Grignard reactions and carbonation steps.

Thiazole Ring Formation

A common approach to synthesize thiazole derivatives involves the cyclocondensation of carbothioamide intermediates with α-bromo ketones or phenacyl bromides. For instance, 5-aryl-1-phenyl-1H-pyrazole-3-carbothioamide reacts with substituted phenacyl bromides in ethanol to yield 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles. This method can be adapted to introduce the 1-methylpyrazolyl substituent and methyl group on the thiazole ring.

Introduction of the Carboxylic Acid Group

The carboxylic acid function at the 5-position of the thiazole ring can be introduced via Grignard reagent-mediated carbonation. For example, after halogenation of the pyrazolyl-thiazole intermediate, treatment with isopropyl magnesium chloride (a Grignard reagent) followed by reaction with carbon dioxide under controlled temperature and quenching yields the corresponding carboxylic acid.

Representative Synthetic Route

Note: While this example uses difluoromethyl substitution, the methodology is adaptable for methyl substituents and thiazole ring formation.

Alternative Synthetic Approaches

A widely reported method for synthesizing pyrazolyl-thiazole derivatives involves:

- Preparation of ethyl 2,4-dioxo-4-arylbutanoates by reaction of substituted acetophenones with diethyl oxalate and potassium tert-butoxide.

- Conversion to ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates via reaction with phenylhydrazine.

- Reduction to (5-aryl-1-phenyl-1H-pyrazol-3-yl)methanols, followed by oxidation to aldehydes.

- Conversion of aldehydes to carbothioamides using hydrogen sulfide in pyridine.

- Cyclocondensation of carbothioamides with substituted phenacyl bromides to yield the thiazole derivatives.

This route provides a modular approach to synthesize a variety of substituted pyrazolyl-thiazoles, which can be further functionalized to introduce carboxylic acid groups.

Data Table: Physical and Yield Data of Representative Pyrazolyl-Thiazole Derivatives

| Compound | R1 (Pyrazole substituent) | R2 (Thiazole substituent) | Yield (%) | Melting Point (°C) | Physical State |

|---|---|---|---|---|---|

| 10a | H | H | 85 | 198–200 | Pale pink solid |

| 10b | H | Cl | 76 | 180–182 | White solid |

| 10c | H | F | 62 | 174–176 | White solid |

| 10d | H | 4-OMe | 73 | 156–158 | Pale yellow solid |

| 10e | H | 4-NO2 | 79 | >210 | Yellow solid |

Note: These compounds represent analogues with varied aryl substitutions; the target compound is structurally related.

Q & A

Q. Example Protocol :

Prepare 1-methyl-1H-pyrazole-4-carbaldehyde via Vilsmeier–Haack formylation .

React with thiourea and α-haloketones in ethanol to form the thiazole core .

Purify via recrystallization (ethanol/water) and characterize by HPLC (>95% purity) .

Basic: How is the compound characterized structurally, and what analytical techniques are prioritized?

Methodological Answer:

- Spectroscopy :

- Elemental Analysis : Validate purity (>98%) and molecular formula .

- X-ray Crystallography : Resolve crystal structure for unambiguous confirmation .

Advanced: How can reaction yields be optimized for the thiazole-pyrazole coupling step?

Methodological Answer:

- Design of Experiments (DOE) : Screen catalysts (e.g., NaN₃ in DMF ), solvent polarity (DMF vs. THF), and temperature (50–100°C).

- Kinetic Monitoring : Use in-situ FTIR or HPLC to track intermediate formation and adjust reaction time (3–5 hours) .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) to isolate high-purity intermediates .

Q. Table 1: Optimization Parameters for Coupling Reactions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst (NaN₃) | 0.1–0.3 equiv | +15–20% |

| Temperature | 70–80°C | +25% (vs. 50°C) |

| Solvent | DMF | Higher polarity |

Advanced: How can contradictory spectral data (e.g., NMR shifts) be resolved for this compound?

Methodological Answer:

- Computational Validation : Compare experimental -NMR with density functional theory (DFT)-predicted shifts (e.g., B3LYP/6-31G* basis set) to confirm assignments .

- Solvent Effects : Re-measure NMR in deuterated DMSO vs. CDCl₃; pyrazole protons are solvent-sensitive .

- Decoupling Experiments : Use 2D-COSY to resolve overlapping peaks in aromatic regions .

Advanced: What computational methods are used to predict biological activity or reactivity?

Methodological Answer:

- Docking Studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina; prioritize binding poses with low RMSD values .

- QSAR Models : Correlate substituent effects (e.g., methyl vs. trifluoromethyl groups) with activity using Hammett constants .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

Basic: What are the stability profiles of this compound under varying storage conditions?

Methodological Answer:

- Thermal Stability : Perform TGA/DSC to identify decomposition temperatures (>200°C typical for thiazoles) .

- Light Sensitivity : Store in amber vials at –20°C; monitor via HPLC for photodegradation products .

- Hydrolytic Stability : Test in buffered solutions (pH 2–12); carboxylic acid group is prone to esterification in acidic methanol .

Advanced: How can regioselectivity challenges in pyrazole-thiazole coupling be addressed?

Methodological Answer:

- Directing Groups : Introduce temporary protecting groups (e.g., Boc on pyrazole nitrogen) to steer coupling to the 4-position .

- Metal Catalysis : Use Pd-mediated cross-coupling (e.g., Suzuki for aryl-thiazole bonds) to improve selectivity .

- Microwave Synthesis : Enhance reaction homogeneity and reduce side products (e.g., 30 minutes at 100°C vs. 5 hours conventional) .

Basic: What are the documented biological activities of structurally analogous compounds?

Methodological Answer:

- Anticancer : Thiazole-pyrazole hybrids inhibit kinase pathways (e.g., EGFR) via ATP-binding site competition .

- Antimicrobial : Pyrazole carboxylates disrupt bacterial cell walls (MIC: 2–8 µg/mL against S. aureus) .

- Anti-inflammatory : COX-2 inhibition (IC₅₀: ~10 nM) via carboxylic acid-mediated hydrogen bonding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.